molecular formula C24H29N3O3 B1253076 N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide

N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide

Cat. No. B1253076
M. Wt: 407.5 g/mol
InChI Key: SBGYTDRGYXNOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide is a member of quinazolines.

Scientific Research Applications

Anticonvulsant Activity

Research exploring the anticonvulsant potential of N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide derivatives has been conducted. El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of this compound and evaluated their anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The study aimed to determine the affinity of these derivatives to GABAergic biotargets. The results, however, showed that the synthesized substances did not demonstrate significant anticonvulsant activity (El Kayal et al., 2022).

Corrosion Inhibition

Kumar et al. (2020) investigated the corrosion inhibition ability of newly synthesized quinazoline derivatives, including those structurally similar to this compound, on mild steel in acidic media. The study found that these derivatives exhibited excellent corrosion inhibition, suggesting their potential application in protecting industrial materials (Kumar et al., 2020).

Antitumor Activity

Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinone analogs, structurally related to this compound, and evaluated their antitumor activity. The study demonstrated that some of these compounds exhibited broad-spectrum antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016).

properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C24H29N3O3/c1-4-5-13-25-22(28)12-14-26-23(29)20-8-6-7-9-21(20)27(24(26)30)16-19-15-17(2)10-11-18(19)3/h6-11,15H,4-5,12-14,16H2,1-3H3,(H,25,28)

InChI Key

SBGYTDRGYXNOOP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C)C

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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